2-Phenyltetralone tosylhydrazone

Contact Dermatitis Immunotoxicology Haptenation

2-Phenyltetralone tosylhydrazone (CAS 123048-03-3) is a synthetic aryl ketone-derived hydrazone with the molecular formula C23H22N2O2S and a molecular weight of 390.5 g/mol. It is classified within the tetralone and hydrazone chemical families and is specifically indexed in the Medical Subject Headings (MeSH) database under the unique identifier C049520.

Molecular Formula C23H22N2O2S
Molecular Weight 390.5 g/mol
CAS No. 123048-03-3
Cat. No. B055823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyltetralone tosylhydrazone
CAS123048-03-3
Synonyms2-phenyltetralone tosylhydrazone
Molecular FormulaC23H22N2O2S
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NN=C2C(CCC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C23H22N2O2S/c1-17-11-14-20(15-12-17)28(26,27)25-24-23-21-10-6-5-9-19(21)13-16-22(23)18-7-3-2-4-8-18/h2-12,14-15,22,25H,13,16H2,1H3/b24-23+
InChIKeyJNZFKTPPCIRYID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyltetralone Tosylhydrazone (CAS 123048-03-3): Chemical Identity and Procurement Essentials


2-Phenyltetralone tosylhydrazone (CAS 123048-03-3) is a synthetic aryl ketone-derived hydrazone with the molecular formula C23H22N2O2S and a molecular weight of 390.5 g/mol [1]. It is classified within the tetralone and hydrazone chemical families and is specifically indexed in the Medical Subject Headings (MeSH) database under the unique identifier C049520 [2]. Unlike generic tosylhydrazones used purely as synthetic intermediates, this compound holds a distinct toxicological profile that directly influences its research application and procurement requirements.

Why Generic Tosylhydrazone Substitution Fails for 2-Phenyltetralone Tosylhydrazone in Allergen-Focused Research


Substituting 2-phenyltetralone tosylhydrazone with a structurally similar tosylhydrazone (e.g., camphor tosylhydrazone or 1-tetralone tosylhydrazone) is not scientifically valid for studies involving delayed-type hypersensitivity. This compound is specifically annotated in the peer-reviewed clinical literature as a causative agent of allergic contact dermatitis [1]. Its immunological activity is documented through human patch-test case data, a biological property absent from the safety profiles of common synthetic tosylhydrazones. Generic substitution would thus eliminate the critical biological variable—defined haptenation potential—that makes this compound a necessary standard in dermatotoxicology and occupational health research.

Evidence Guide: Quantified Differentiation of 2-Phenyltetralone Tosylhydrazone for Scientific Selection


Validated Human Allergen Status vs. Uncharacterized Synthetic Tosylhydrazones

2-Phenyltetralone tosylhydrazone is validated as a human contact allergen through a clinical case report describing allergic contact dermatitis upon exposure [1]. This specific clinical annotation is absent for closely related tosylhydrazones derived from common ketones such as 1-tetralone or camphor, which are primarily documented only for their roles in organic synthesis (e.g., Shapiro reaction) [2].

Contact Dermatitis Immunotoxicology Haptenation

Curated MeSH Biomedical Classification as a Contact Allergen

This compound is uniquely indexed in the U.S. National Library of Medicine's MeSH thesaurus as a 'Hydrazone' with a specific note 'implicated in contact dermatitis' and tagged under 'Allergens' since its introduction in 1986 [1]. In contrast, derivatives like 7-methoxy-1-tetralone p-tosylhydrazone (GT3) are indexed in chemical databases (e.g., PubChem) but lack this specific biomedical classification tag related to human disease [2].

Biomedical Ontology Literature Mining Safety Assessment

Procurement-Specific Molecular Identity: Precise Isomeric Definition

Commercially sourced 2-phenyltetralone tosylhydrazone (CAS 123048-03-3) is defined with full IUPAC nomenclature specifying the Z-isomer configuration: 4-methyl-N-[(Z)-(2-phenyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino]benzenesulfonamide [1]. This is a critical differentiation from marketed analogs described only by generic name or without stereochemical specification, such as '1-tetralone tosylhydrazone' or 'camphor tosylhydrazone,' which may be mixtures or lack defined geometry around the C=N bond .

Analytical Chemistry Quality Control Chemical Procurement

Application Scenarios for 2-Phenyltetralone Tosylhydrazone Based on Its Unique Toxicological Profile


Positive Control in In Chemico and In Vitro Skin Sensitization Assays

Because its human skin sensitization potential is clinically confirmed [1], 2-phenyltetralone tosylhydrazone serves as an ideal positive control in DPRA (Direct Peptide Reactivity Assay), KeratinoSens™, or h-CLAT assays designed to detect haptens. Unlike non-sensitizing tosylhydrazones, it provides a true-positive outcome benchmark anchored to human clinical data.

Occupational Dermatitis Research and Retrospective Cohort Analysis

For occupational health researchers investigating chemical exposure in industrial settings, this compound can be sourced as an analytical standard to replicate historical patch test conditions from the 1986 case report [1]. Its well-characterized identity supports retrospective exposure reconstruction studies where other tosylhydrazones lack a human health record.

QSAR Model Training and Validation for Structural Alerts

The defined Z-isomer structure with a computed XLogP3-AA of 5.2 [2] makes it a consistent input for in silico toxicology models (e.g., Derek Nexus, OECD QSAR Toolbox). Its curated MeSH allergen label provides a high-confidence endpoint for training models to differentiate between inert and immunogenic tosylhydrazone structures.

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